N-(4-Fluorophenyl)formamide
Overview
Description
“N-(4-Fluorophenyl)formamide” is a chemical compound with the molecular formula C7H6FNO . It is also known by other names such as 1-fluoro-4-formamidobenzene and 4’-fluoroformanilide .
Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)formamide” consists of a six-membered benzene ring with a fluorine atom at the 4th position and a formamide group attached to the benzene ring . The molecular weight of the compound is 139.13 g/mol .Physical And Chemical Properties Analysis
“N-(4-Fluorophenyl)formamide” is a solid at 20 degrees Celsius . It has a density of 1.26 g/cm3 and a melting point of 67 degrees Celsius .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : N-(4-Fluorophenyl)formamide is used in a sustainable approach for N-formylation of aromatic as well as aliphatic amines . This process is important as formamides or N-formyls represent an important class of compounds in synthetic organic chemistry. They are key intermediates for the synthesis of functional or biologically active molecules such as approved drugs and insecticides .
- Methods of Application or Experimental Procedures : The developed approach is catalyst-free and does not need pressure or a specialized reaction assembly. The process involves the reductive formylation of CO2 with sodium borohydride, which generates formoxy borohydride species in situ . This in situ formation of formoxy borohydride species is prominent in formamide-based solvents and is critical for the success of the N-formylation reactions .
- Summary of the Results or Outcomes : The formoxy borohydride is also found to promote transamidation reactions as a competitive pathway along with reductive functionalization of CO2 with amine leading to N-formylation of amines .
Additionally, N-(4-Fluorophenyl)formamide is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases, discovering biomarkers for early disease detection, and understanding the biological processes in cells.
Safety And Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDLPLGFRDHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285115 | |
Record name | N-(4-Fluorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)formamide | |
CAS RN |
459-25-6 | |
Record name | 459-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Fluorophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-FLUOROFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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